ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically includes:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the 4-fluorophenyl group and other substituents through various organic reactions such as nucleophilic substitution and esterification.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, leading to a variety of analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds also exhibit broad-spectrum antiproliferative activity.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific structure, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C20H16FN3O5S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16FN3O5S/c1-3-29-19(27)11-8(2)30-16(15(11)25)12-13-17(23-20(28)24-18(13)26)22-14(12)9-4-6-10(21)7-5-9/h4-7,25H,3H2,1-2H3,(H3,22,23,24,26,28) |
InChI Key |
YDSWSLBSGRVLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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